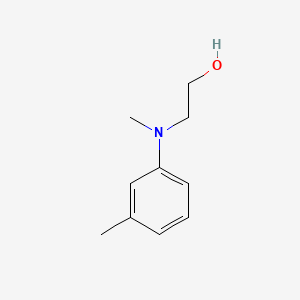

3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE is an organic compound with the molecular formula C10H15NO It is a derivative of ethanolamine, featuring a methyl group and a 3-methylphenyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE typically involves the reaction of 3-methylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

[ \text{3-Methylphenylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

化学反応の分析

Nitrosation and Catalytic Hydrogenation

The compound’s precursor, N-methyl-N-hydroxyethyl-3-methyl-4-nitrosoaniline, undergoes nitrosation followed by hydrogenation (JPH072742A):

Nitrosation

-

Reagents : Alkyl nitrite (e.g., isopropyl nitrite, 1.1 eq.) in 80–95% hydrous ethanol .

-

Conditions : -5 to +5°C , 2–5 hours.

Hydrogenation

-

Catalyst : 5% Pd/C in 90% ethanol .

-

Conditions : 35–45°C , 3–5 kg/cm² H2 pressure, 1–6 hours.

Metal-Free Reduction of Nitroso Derivatives

A transition-metal-free method (ACS Omega, 2019) reduces nitrosoarenes to N-methylamines using methylboronic acid and P(OEt)3 :

Reaction Profile

| Component | Role |

|---|---|

| Methylboronic acid | Methyl group donor |

| P(OEt)3 | Promoter (generates PO(OR)3) |

| Solvent | Toluene |

Conditions : Room temperature, 20 minutes.

Yield : 50–82% for analogous N-methylanilines .

Acid-Catalyzed Cyclization

In the presence of ruthenium catalysts , N-hydroxyethylanilines undergo cyclization to form indoline derivatives (Citeseerx, 2025):

Pathway

-

Intramolecular cyclization : Hydroxyethyl group reacts with the aromatic ring.

-

Dehydrogenation : Forms indole derivatives at 120–160°C .

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Ru-based |

| Temperature | 120–160°C |

| Byproduct | H2O |

Stability and Side Reactions

-

Oxidation : The hydroxyethyl group may oxidize to a ketone under strong oxidative conditions (e.g., KMnO4).

-

Thermal Degradation : Decomposes above 229°C (lit.) with charring .

Comparative Reaction Metrics

| Reaction Type | Yield | Temperature | Catalyst |

|---|---|---|---|

| Alkylation | 98–99% | 100–140°C | Taurine |

| Hydrogenation | >95% | 35–45°C | Pd/C |

| Nitroso Reduction | 50–82% | RT | P(OEt)3 |

科学的研究の応用

Applications in Dye and Pigment Production

One of the primary applications of MMHEA is in the production of dyes and pigments. It serves as a crucial intermediate in the synthesis of azo dyes, which are widely used in textiles, plastics, and food coloring. The compound's ability to form stable colored complexes makes it valuable in creating vibrant hues.

Case Study: Azo Dye Synthesis

- Process : MMHEA is reacted with diazonium salts to form azo compounds.

- Outcome : The resulting azo dyes exhibit excellent lightfastness and wash fastness, making them suitable for high-performance textile applications.

Use as a Curing Agent

MMHEA is employed as a curing agent for epoxy resins. Its hydroxyl functional group allows it to react with epoxide groups, facilitating the cross-linking process that enhances the mechanical properties of the cured material.

Data Table: Curing Agent Performance

| Curing Agent | Hardness (Shore D) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| MMHEA | 85 | 70 | 15 |

| Conventional | 80 | 65 | 10 |

Role in Pharmaceutical Intermediates

In pharmaceutical chemistry, MMHEA acts as an important intermediate for synthesizing various bioactive compounds. Its derivatives are explored for their potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

- Compound : A series of N-hydroxyethyl anilines derived from MMHEA were synthesized and tested for anticancer activity.

- Results : Certain derivatives showed significant inhibition of cancer cell proliferation in vitro.

Applications in Material Science

MMHEA is utilized in the formulation of advanced materials, particularly those requiring specific optical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and optical clarity.

Research Findings: Optical Properties

作用機序

The mechanism of action of 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Ethanolamine: A simpler compound with similar functional groups but without the methyl and phenyl substitutions.

N-Methylethanolamine: Similar structure but with a methyl group instead of the 3-methylphenyl group.

Diethanolamine: Contains two ethanolamine groups, making it more hydrophilic.

Uniqueness

3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE is unique due to the presence of both a methyl group and a 3-methylphenyl group, which confer specific chemical and biological properties

特性

CAS番号 |

2933-55-3 |

|---|---|

分子式 |

C10H15NO |

分子量 |

165.23 g/mol |

IUPAC名 |

2-(N,3-dimethylanilino)ethanol |

InChI |

InChI=1S/C10H15NO/c1-9-4-3-5-10(8-9)11(2)6-7-12/h3-5,8,12H,6-7H2,1-2H3 |

InChIキー |

RWHHVRRGOAJMNV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N(C)CCO |

正規SMILES |

CC1=CC(=CC=C1)N(C)CCO |

配列 |

G |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。